![molecular formula C13H26O6 B1673973 tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate CAS No. 186020-66-6](/img/structure/B1673973.png)
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Overview
Description
Tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate, also known as tert-Butyl 3-[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]propionate, is an organic compound . It has the empirical formula C13H26O6 and a molecular weight of 278.34 .
Molecular Structure Analysis
The SMILES string representation of this compound isCC(C)(C)OC(=O)CCOCCOCCOCCO
. This indicates that the compound contains a tert-butyl group attached to a propionate ester, which is further connected to a triethylene glycol chain. Physical And Chemical Properties Analysis
Tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is a liquid at 20°C . It has a refractive index (n20/D) of 1.446 and a density of 1.052 g/mL at 20°C . .Scientific Research Applications
Mediator for Organic Electrochemical
“tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate” is used as a mediator for organic electrochemical . This application is crucial in the field of electrochemistry where it aids in the conduction of electric charge.
Synthesis of Antibody Drug Conjugates (ADC)
This compound is used in the synthesis of antibody drug conjugates (ADC) . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells, thereby reducing the impact on healthy cells.
Proteolysis-Targeting Chimeras (PROTAC) Molecules
It is used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction.
Spacer or Linker in Bioconjugate Chemistry
“tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate” is generally used as a spacer or linker in bioconjugate chemistry . This application is important in the field of bioconjugation, where it aids in the attachment of two biomolecules.
Synthesis of Tetanus-Toxin Conjugate of MUC1 Glycopeptide Antigen
This compound is used in the synthesis of the tetanus-toxin conjugate of MUC1 glycopeptide antigen . This has potential applications in the development of antitumor vaccines.
PEG Linker in Drug Delivery
“Hydroxy-PEG3-t-butyl ester” is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial in drug delivery systems.
Derivatization or Replacement with Other Reactive Functional Groups
The hydroxyl group in “Hydroxy-PEG3-t-butyl ester” enables further derivatization or replacement with other reactive functional groups . This property is useful in the field of synthetic chemistry where it allows for the modification of the compound for various applications.
Applications in Nanotechnology and New Materials Research
“Hydroxy-PEG3-t-butyl ester” finds applications in nanotechnology and new materials research . It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a linker or spacer in bioconjugate chemistry .
Mode of Action
The compound, also known as Hydroxy-PEG3-t-butyl ester, acts as a linker in the synthesis of antibody-drug conjugates (ADCs) and can also be used as a PROTAC linker for PROTAC synthesis . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
As a linker in adcs, it plays a crucial role in connecting the antibody to the drug, influencing the drug’s delivery and release into the target cell .
Result of Action
The molecular and cellular effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate’s action would depend on the specific drug it is linked to in an ADC. Generally, the purpose of such a linker is to ensure targeted delivery of the drug, reducing off-target effects and improving the efficacy of the drug .
Action Environment
The action, efficacy, and stability of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate, as part of an ADC, can be influenced by various environmental factors. These can include the pH of the environment (which can affect the deprotection of the t-butyl group ), the presence of proteases (which can cleave the linker), and the characteristics of the tumor microenvironment (which can affect the ADC’s ability to reach and penetrate the tumor).
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVEOLRERRELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394426 | |
Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
CAS RN |
186020-66-6 | |
Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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